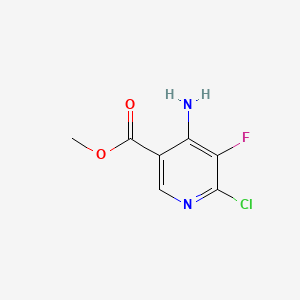

Methyl 4-amino-6-chloro-5-fluoronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O2/c1-13-7(12)3-2-11-6(8)4(9)5(3)10/h2H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAYDZRXUKJZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C(=C1N)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Design of Synthetic Pathways for Methyl 4 Amino 6 Chloro 5 Fluoronicotinate

Analysis of Structural Features for Synthetic Route Planning

The synthetic strategy for Methyl 4-amino-6-chloro-5-fluoronicotinate is dictated by the arrangement and electronic nature of its substituents. The pyridine (B92270) ring is substituted at positions C3, C4, C5, and C6, making it electron-deficient, a characteristic amplified by the electron-withdrawing nature of the chloro, fluoro, and methyl carboxylate groups.

Pyridine Core : A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom is electron-withdrawing, which reduces the aromaticity and influences the reactivity of the ring carbons.

C3-Methyl Carboxylate (-COOCH₃) : An electron-withdrawing group that deactivates the ring towards electrophilic substitution and directs incoming nucleophiles. Its presence is key for disconnections based on nicotinate (B505614) ester syntheses.

C4-Amino (-NH₂) : A strong electron-donating group that activates the ring, counteracting the deactivating effects of the other substituents to some extent. It can direct electrophilic attack and can be introduced via nucleophilic aromatic substitution of a suitable leaving group or be part of the initial ring formation.

C5-Fluoro (-F) : An electron-withdrawing group with a notable steric and electronic profile. Its introduction is a critical step, often accomplished using specialized fluorinating agents or by starting with a fluorine-containing building block.

C6-Chloro (-Cl) : An electron-withdrawing group that also serves as a potential leaving group for nucleophilic substitution, providing a handle for further functionalization if needed.

The interplay of these functional groups must be carefully considered. For instance, the activating amino group is positioned opposite the deactivating ester and adjacent to two halogens, creating a complex electronic environment that will govern the feasibility of various synthetic transformations.

Table 1: Structural and Electronic Features of Substituents

| Position | Substituent | Electronic Effect | Key Synthetic Considerations |

| C3 | Methyl Carboxylate | Electron-withdrawing | Can be formed from the corresponding nicotinic acid. mdpi.com Influences acidity of adjacent protons. |

| C4 | Amino | Electron-donating | Can be introduced late-stage or be part of a key building block. Directs reactivity. |

| C5 | Fluoro | Electron-withdrawing | Often incorporated early in the synthesis using a fluorinated precursor. |

| C6 | Chloro | Electron-withdrawing | Can act as a leaving group for nucleophilic substitution. |

Key Disconnection Strategies for Poly-substituted Pyridine Derivatives

Designing a synthesis for a poly-substituted pyridine like this compound involves cleaving the heterocyclic ring to reveal acyclic or simpler cyclic precursors. advancechemjournal.comyoutube.com Common strategies often involve disconnecting C-N and C-C bonds that form the pyridine ring.

Strategy 1: Disconnection based on Hantzsch-type Pyridine Synthesis

The Hantzsch synthesis and its variations are classical methods for constructing pyridine rings by condensing an aldehyde, a β-ketoester, and an ammonia (B1221849) source. advancechemjournal.com A retrosynthetic disconnection based on this approach would involve breaking the ring into three components.

Disconnection: This approach involves multiple C-N and C-C bond cleavages, envisioning the ring being formed from simpler acyclic components.

Synthons and Synthetic Equivalents:

A key precursor would be a β-enamino ester derived from an ammonia source and a β-ketoester.

Another component would be an α,β-unsaturated carbonyl compound or its equivalent.

Given the substitution pattern, a plausible disconnection breaks the molecule down to a fluorinated β-ketoester, an aminocrotonate equivalent, and a formaldehyde (B43269) equivalent. A more direct route would involve a pre-formed enamine reacting with a fluorinated building block.

Strategy 2: Disconnection of C4-N and C5-C6 Bonds

This strategy envisions building the pyridine ring onto a pre-existing fragment containing some of the required functionality. This is a common approach for constructing fused pyridine systems and can be adapted here. mdpi.com

Disconnection: The primary disconnections are the C4-N bond and the C5-C6 bond. This suggests a condensation reaction between a 1,3-dicarbonyl compound (or equivalent) and an enamine or similar nitrogen-containing species.

Synthons and Synthetic Equivalents: This disconnection leads to a C3 fragment and a C-N-C2 fragment.

Precursor A: A highly functionalized acrylamide (B121943) or acrylate (B77674) derivative, such as Methyl 2-chloro-3-amino-2-fluoroacrylate.

Precursor B: A three-carbon component like 3-amino-3-methoxyprop-2-enenitrile.

The forward synthesis would involve the condensation of these two fragments to form the pyridine ring, followed by functional group interconversions to install the final substituents.

Strategy 3: Functional Group Interconversion and C-N Disconnection

This strategy relies on modifying a pre-existing, substituted pyridine ring. The amino group is often a good candidate for retrosynthetic transformation (Functional Group Interconversion, FGI) from a more stable or synthetically accessible group, like a nitro or chloro group.

Disconnection: The initial step is an FGI of the 4-amino group to a 4-chloro group. The resulting methyl 4,6-dichloro-5-fluoronicotinate is a key intermediate. The synthesis of this intermediate would then be the primary goal. Disconnecting the C-N bonds of this dichlorinated pyridine could lead back to acyclic precursors via ring-opening or cycloaddition retrosynthesis.

Synthons and Synthetic Equivalents:

Target Intermediate: Methyl 4,6-dichloro-5-fluoronicotinate.

Forward Synthesis: The 4-amino group could be introduced in the final step by nucleophilic aromatic substitution of the 4-chloro group with ammonia or an ammonia equivalent. This reaction is feasible due to the activation provided by the electron-withdrawing groups on the ring. The synthesis of the dichlorinated intermediate could proceed from a suitable acyclic precursor like 2-fluoro-1,3-dicarbonyl compounds.

Table 2: Summary of Retrosynthetic Strategies

| Strategy | Key Disconnections | Key Precursors (Synthetic Equivalents) | Rationale |

| 1. Hantzsch-type | C-N and C-C bonds | Fluorinated β-ketoester, aminocrotonate derivative | Builds the core ring structure from simple, acyclic starting materials. advancechemjournal.com |

| 2. Condensation | C4-N, C5-C6 | Functionalized acrylate, enamine/enone derivative | Assembles the ring from two multi-carbon fragments in a convergent manner. mdpi.com |

| 3. FGI & Substitution | C4-N (via FGI) | Methyl 4,6-dichloro-5-fluoronicotinate, Ammonia | Simplifies the target by transforming a sensitive group; relies on well-established nucleophilic aromatic substitution chemistry. |

Synthetic Methodologies for Methyl 4 Amino 6 Chloro 5 Fluoronicotinate

Established Synthetic Routes to Methyl 4-amino-6-chloro-5-fluoronicotinate

The synthesis of the target compound can be approached through various strategic disconnections. Established routes primarily involve the modification of pre-existing and suitably functionalized nicotinate (B505614) derivatives.

Direct Synthetic Approaches from Simple Precursors

While detailed direct synthetic routes starting from simple, acyclic precursors for the specific molecule this compound are not extensively documented in publicly available scientific literature, the general synthesis of substituted pyridine (B92270) rings often involves condensation reactions. For instance, the Hantzsch pyridine synthesis or similar methodologies could theoretically be adapted, although this would require significant development to introduce the specific pattern of amino, chloro, and fluoro substituents. Such approaches are often complex and may result in mixtures of isomers, necessitating challenging purification steps.

Conversion from Related Nicotinate Derivatives

A more common and practical approach to obtaining this compound is through the chemical modification of a more readily available, substituted nicotinate precursor. This strategy allows for a more controlled introduction of the required functional groups. A key intermediate in this approach is 4-Amino-6-chloro-5-fluoronicotinic acid .

The introduction of the amino group at the 4-position of the pyridine ring is a crucial step. In the synthesis of related compounds, amination is often achieved through nucleophilic aromatic substitution (SNAr) reactions on a polychlorinated or fluorinated pyridine precursor. For example, a precursor with a suitable leaving group (such as a chloro or fluoro group) at the 4-position can be reacted with an amino source, like ammonia (B1221849) or a protected amine, to introduce the 4-amino group. The regioselectivity of this amination is dictated by the electronic properties of the existing substituents on the pyridine ring.

The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid, 4-Amino-6-chloro-5-fluoronicotinic acid . This is a standard transformation in organic synthesis and can be accomplished through various methods.

A common and effective method is acid-catalyzed esterification, often referred to as Fischer esterification. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with methanol to form the methyl ester. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to generate the acyl chloride.

Another mild and efficient method involves the use of coupling agents. For example, carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, allowing for its reaction with methanol, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions and Optimization Protocols

The efficiency and success of the synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions for each step.

For the final esterification of 4-Amino-6-chloro-5-fluoronicotinic acid , typical conditions and considerations for optimization are presented in the table below.

Table 1: Reaction Conditions for the Esterification of 4-Amino-6-chloro-5-fluoronicotinic acid

| Method | Reagents and Solvents | Typical Temperature | Reaction Time | Key Optimization Parameters |

|---|---|---|---|---|

| Fischer Esterification | Methanol (as solvent and reagent), Sulfuric Acid or HCl (catalyst) | Reflux | Several hours to overnight | Catalyst concentration, removal of water to drive equilibrium. |

| Via Acyl Chloride | Thionyl Chloride or Oxalyl Chloride (to form acyl chloride), followed by Methanol | Room temperature to gentle heating | 1-4 hours | Stoichiometry of the chlorinating agent, control of temperature during acyl chloride formation. |

| Carbodiimide Coupling | EDC or DCC, DMAP (catalyst), Methanol, Inert solvent (e.g., Dichloromethane) | Room temperature | 2-12 hours | Stoichiometry of coupling agents and catalyst, reaction concentration. |

Optimization of these protocols involves systematically varying parameters such as reaction time, temperature, solvent, and the stoichiometry of reagents to maximize the yield and purity of the final product, this compound. The choice of a specific method will depend on factors such as the scale of the reaction, the desired purity, and the compatibility of the reagents with the functional groups present in the starting material.

Reagent Selection and Stoichiometry

The synthesis of a substituted pyridine derivative like this compound would likely commence from a polysubstituted pyridine or a suitable acyclic precursor that can undergo cyclization. Key reagents in the synthesis of related compounds often include a starting material that already contains the pyridine ring, which is then functionalized.

A plausible starting material could be a dichlorinated and fluorinated nicotinic acid derivative. The introduction of the amino group at the C4 position is a critical step. This is often achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at that position. Ammonia or a protected form of ammonia would be the reagent of choice for this transformation.

The esterification of the carboxylic acid at the C3 position to form the methyl ester would typically involve reaction with methanol under acidic conditions or conversion of the carboxylic acid to an acid chloride followed by reaction with methanol.

The stoichiometry of the reagents would be crucial to maximize the yield and minimize side products. For the amination step, an excess of the aminating agent may be required to drive the reaction to completion. For the esterification, the alcohol is often used as the solvent and is therefore in large excess.

Key Reagent Considerations:

| Reagent Type | Specific Example(s) | Role in Synthesis |

| Starting Material | A derivative of 2,4,6-trichloro-5-fluoronicotinic acid | Provides the core chemical scaffold |

| Aminating Agent | Ammonia, Ammonium Hydroxide (B78521) | Introduction of the amino group at C4 |

| Esterifying Agent | Methanol, Thionyl Chloride followed by Methanol | Formation of the methyl ester at C3 |

| Base | Triethylamine, Potassium Carbonate | To neutralize acids formed during reaction |

Solvent Systems and Reaction Environment

The choice of solvent is critical and depends on the specific reaction step. For nucleophilic aromatic substitution reactions to introduce the amino group, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed. These solvents can solvate the charged intermediates and facilitate the substitution.

For the esterification reaction, if proceeding via an acid-catalyzed route, methanol itself can serve as the solvent. If an acid chloride intermediate is used, a non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) would be appropriate.

The reaction environment must be carefully controlled. Reactions involving highly reactive intermediates like acid chlorides are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Common Solvent Systems for Analogous Syntheses:

| Reaction Step | Solvent(s) | Rationale |

| Amination | DMF, DMSO, NMP | Polar aprotic, facilitates nucleophilic substitution |

| Esterification (Acid-catalyzed) | Methanol | Acts as both reagent and solvent |

| Esterification (via Acid Chloride) | DCM, THF | Non-protic, inert to the reactive intermediate |

Temperature, Pressure, and Reaction Time Effects

Temperature is a critical parameter that significantly influences the rate and outcome of the synthesis. Nucleophilic aromatic substitutions on electron-deficient rings like pyridine often require elevated temperatures to proceed at a reasonable rate. Temperatures can range from room temperature to over 100 °C, depending on the reactivity of the substrate and the nucleophile.

Pressure is generally not a major variable in these types of reactions unless gaseous reagents like ammonia are used at temperatures above their boiling points. In such cases, the reaction would be conducted in a sealed vessel to maintain the necessary pressure.

Reaction times can vary from a few hours to several days. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion and to avoid the formation of degradation products from prolonged reaction times or excessive heat.

Typical Reaction Condition Ranges:

| Parameter | Range | Influence on Reaction |

| Temperature | 25 °C to 150 °C | Affects reaction rate and selectivity |

| Pressure | Atmospheric to several atmospheres | Important when using gaseous reagents |

| Reaction Time | 1 hour to 48 hours | Determined by reaction completion |

Reaction Work-up and Isolation Procedures

Following the completion of the reaction, a series of work-up and isolation steps are necessary to obtain the pure product. A typical work-up for an amination reaction might involve cooling the reaction mixture, followed by quenching with water to precipitate the crude product or to extract it into an organic solvent.

Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Recrystallization: This involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the pure product crystallizes out.

Column Chromatography: This is a highly effective method for separating compounds with different polarities. The crude mixture is passed through a column of silica gel or alumina, and different components are eluted with a solvent or a mixture of solvents.

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic phase.

The final isolated product's identity and purity would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Advanced Synthetic Strategies and Methodological Development

Catalytic Approaches in the Synthesis of Methyl 4-amino-6-chloro-5-fluoronicotinate Analogues

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of substituted pyridines by offering direct and selective pathways for bond formation. rsc.org These approaches are essential for creating analogues of this compound, which features a densely substituted, electron-deficient ring.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying pyridine (B92270) cores without the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.org This method avoids costly and lengthy steps, representing a significant advancement over classical cross-coupling reactions. nih.gov Transition metals like palladium (Pd), rhodium (Rh), and ruthenium (Ru) are central to these transformations. nih.govacs.orgnih.gov

Palladium catalysis is widely used for the C-H arylation of pyridines. For instance, Pd-catalyzed C-H arylation of pyridine N-oxides can be achieved through a decarboxylative coupling with heteroarylcarboxylic acids. beilstein-journals.org In the context of fluorinated pyridines, palladium catalysts have been successfully employed for the direct arylation of fluorobenzene (B45895) derivatives with 2-halopyridines, proceeding with high regioselectivity at the position ortho to the fluorine atoms. researchgate.net A notable challenge in pyridine C-H functionalization is controlling the regioselectivity; however, catalyst control can address this. For example, in the arylation of fluorinated 2-arylpyridines, a Palladium catalyst directs functionalization to the most acidic C-H bond on the fluoro-substituted ring, whereas a Ruthenium catalyst selectively activates the ortho C-H bond of the non-fluorinated aryl unit. acs.org

Rhodium catalysts are also highly effective, particularly for C-H activation assisted by a chelating directing group. nih.govnih.gov Rh(III)-catalyzed C-H functionalization has been used to prepare multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating high regioselectivity even with terminal alkynes. nih.gov These chelation-controlled reactions offer predictable outcomes and broad applicability for creating complex substitution patterns. nih.gov

| Catalyst System | Substrate Type | Coupling Partner | Key Feature | Ref. |

| Pd(OAc)₂ / PPh₃ | Pyridine Amides | Intramolecular Aryl Bromide | Facile synthesis of fused N-heterocycles. | nih.gov |

| [Cp*RhCl₂]₂ | α-Fluoro-α,β-unsaturated oximes | Alkynes | High regioselectivity for 3-fluoropyridine (B146971) synthesis. | nih.gov |

| Pd(OAc)₂ vs. Ru₃(CO)₁₂ | Fluorinated 2-arylpyridines | Aryl Boronic Acids | Catalyst-controlled regiodivergence in C-H arylation. | acs.org |

| Pd(OAc)₂ / Ag₂CO₃ | Pyridine N-oxides | Heteroarylcarboxylic acids | Decarboxylative ortho-heteroarylation. | beilstein-journals.org |

Cross-coupling reactions are fundamental tools for building and modifying the pyridine scaffold, enabling the introduction of a wide array of substituents. researchgate.netmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition-metal catalyst. researchgate.net

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation and is particularly relevant for synthesizing amino-substituted pyridines. wikipedia.org This palladium-catalyzed reaction allows for the coupling of amines with aryl halides under milder conditions than traditional methods like nucleophilic aromatic substitution. wikipedia.org Its application to fluorinated halopyridines has been demonstrated to be highly regioselective. For example, the Buchwald-Hartwig coupling of 2-fluoro-4-iodopyridine (B1312466) with aromatic amines occurs exclusively at the 4-position, a complementary selectivity to conventional substitutions. researchgate.net This level of control is crucial for synthesizing precisely substituted analogues of this compound.

Other palladium-catalyzed reactions, such as Suzuki, Negishi, and Kumada couplings, are also vital for C-C bond formation. researchgate.netmdpi.com The Suzuki-Miyaura coupling, which uses organoboron reagents, is widely applied due to the stability and low toxicity of the boron compounds. nih.gov Palladium-catalyzed Kumada cross-coupling has been used to synthesize substituted pyridines and quinolines from arylmagnesium halides under remarkably mild conditions, often below 0°C. researchgate.net Decarboxylative cross-coupling reactions provide another innovative route; for instance, 2-picolinic acid can be coupled with various aryl bromides to form 2-arylpyridines. rsc.org

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | 2-Fluoro-4-iodopyridine + Aromatic Amine | 4-Amino-2-fluoropyridine | researchgate.net |

| Suzuki-Miyaura | Palladium-based | Aryl Perfluorooctanesulfonates + Amines | Aryl Amines | nih.gov |

| Kumada | Palladium-based | Arylmagnesium Halide + Halopyridine | Aryl-substituted Pyridine | researchgate.net |

| Decarboxylative | Pd(OAc)₂ / Cu₂O | 2-Picolinic Acid + Aryl Bromide | 2-Arylpyridine | rsc.org |

Sustainable Synthesis and Green Chemistry Principles

The integration of green chemistry principles into pharmaceutical synthesis is essential for minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govmdpi.com These principles are increasingly applied to the synthesis of complex heterocyclic compounds like pyridine derivatives. biosynce.com

A key aspect of green chemistry is the use of safer and more sustainable materials. mdpi.com Pyridine and its derivatives can themselves act as eco-friendly catalysts. As a Lewis base, pyridine can catalyze reactions like acylations under mild conditions, reducing energy consumption. biosynce.com Furthermore, metal-pyridine complexes are effective catalysts in crucial transformations like Suzuki-Miyaura cross-coupling reactions. biosynce.com The development of heterogeneous catalysts, such as a biimidazole-copper(I) complex supported on magnetic nanoparticles, allows for easy recovery and reuse, aligning with green chemistry goals. This system has been successfully used for synthesizing imidazo[1,2-a]pyridines in water. nih.gov

Traditional organic solvents are a major source of chemical waste. nih.gov Green chemistry promotes the use of alternative media or the elimination of solvents altogether. nih.gov

Ionic Liquids (ILs) have emerged as "green" solvents due to their low volatility, thermal stability, and recyclability. nih.govionike.com Pyridinium-based ionic liquids, formed from a pyridine core, are particularly useful. longdom.orgalfa-chemistry.com Their properties can be fine-tuned by modifying the substituents on the pyridine ring and the choice of anion. longdom.org These ILs can be synthesized through straightforward, one-step quaternization reactions and have been used as media for various chemical processes, including those involving enzymes. nih.govmdpi.com

Solvent-free synthesis , often employing mechanochemistry (ball-milling), represents another significant green advancement. rsc.orgnih.gov Mechanochemical methods can accelerate reactions and sometimes lead to different products than those obtained from solution-based synthesis. rsc.org This technique has been used for the one-pot, catalyst-free synthesis of pyrimidine (B1678525) derivatives with quantitative yields and has been applied to the synthesis of coordination complexes involving pyridine, reducing reaction times and solvent use dramatically. nih.govrsc.org Additionally, the green solvent Cyrene™, a bio-based alternative to toxic polar aprotic solvents like DMF and NMP, has been successfully used for nucleophilic aromatic substitutions on nicotinic esters. researchgate.net

Automated Synthesis and Flow Chemistry Applications for Pyridine Derivatives

Automated synthesis and continuous flow chemistry are transforming the discovery and production of pharmaceuticals by enabling rapid optimization, improved safety, and scalability. rsc.orgnih.gov These technologies are particularly well-suited for the synthesis of pyridine derivatives. vcu.edu

Flow chemistry offers superior control over reaction parameters like temperature, pressure, and residence time compared to traditional batch processes. nih.gov This precise control allows for higher yields, improved safety when handling hazardous reagents, and straightforward scaling from laboratory to production quantities. vcu.edu The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have both been successfully adapted to continuous flow reactors, including microwave flow systems, allowing for one-step synthesis without the isolation of intermediates. beilstein-journals.org

The integration of automation with flow chemistry has led to the development of self-optimizing systems. rsc.orgresearchgate.net These platforms use algorithms, such as Bayesian optimization, to autonomously explore reaction conditions and identify optimal parameters for objectives like yield and production rate. nih.gov Such a system was used to efficiently optimize the synthesis of pyridinium (B92312) salts in a continuous flow setup. nih.gov This high-throughput approach is ideal for generating libraries of compounds, like pyridine-oxazoline (PyOX) ligands, for screening and development purposes. rsc.orgresearchgate.net The combination of flow chemistry and automation significantly accelerates the synthesis of complex molecules and functional materials, reducing production costs and development timelines. vcu.edu

Regioselective and Stereoselective Synthesis Approaches

The synthesis of polysubstituted pyridine rings, such as that in this compound, presents a significant challenge in terms of achieving the desired regiochemistry. The precise placement of the amino, chloro, and fluoro groups, in addition to the methyl ester, at specific positions on the pyridine core requires careful strategic planning. While the target molecule itself is achiral and therefore does not necessitate stereoselective synthesis, the principles of regiocontrol are paramount.

Currently, detailed research findings specifically outlining the regioselective and stereoselective synthesis of this compound are not extensively available in peer-reviewed literature. However, by examining synthetic strategies for similarly substituted pyridines and general principles of pyridine chemistry, plausible routes can be postulated. The key challenges lie in the controlled introduction of substituents onto the pyridine ring, often dictated by the directing effects of the existing groups.

A hypothetical synthetic approach would likely involve a multi-step sequence starting from a pre-functionalized pyridine or by constructing the pyridine ring itself.

Potential Regioselective Strategies:

The synthesis of related compounds, such as 4-amino-3-chloro-5-fluoro-6-(substituted-pyrazolyl)-2-picolinic acids, suggests that building upon a pre-existing polysubstituted pyridine core is a viable strategy. The synthesis of the core pyridine ring with the desired substitution pattern is the critical aspect for regioselectivity.

One possible approach could involve the following key transformations, where the order of substituent introduction would be crucial for regiochemical control:

Nitration: Introduction of a nitro group, which can later be reduced to the amino group. The position of nitration is directed by the existing substituents.

Halogenation: Introduction of chloro and fluoro groups. The regioselectivity of halogenation is highly dependent on the electronic nature of the pyridine ring and any activating or deactivating groups present.

Esterification: Conversion of a carboxylic acid group to its methyl ester.

Illustrative Data from Analogous Syntheses:

While specific data for the target compound is scarce, we can look at data from the synthesis of related functionalized pyridines to understand the types of conditions and selectivities that might be expected. For instance, in the synthesis of various halopyridines, regioselectivity is a key outcome that is often tabulated.

Table 1: Hypothetical Regioselective Synthesis Outcomes

| Step | Reagents and Conditions | Desired Regioisomer | Potential Byproducts | Regioselectivity |

| 1. Fluorination | Electrophilic Fluorinating Agent (e.g., Selectfluor) on a substituted pyridine precursor | 5-Fluoro isomer | Other positional isomers | Moderate to High |

| 2. Chlorination | N-Chlorosuccinimide (NCS) | 6-Chloro isomer | Isomers with chlorine at other positions | Dependent on substrate |

| 3. Nitration | HNO₃/H₂SO₄ | 4-Nitro isomer | Other nitro isomers | Variable |

| 4. Reduction | H₂, Pd/C or SnCl₂ | 4-Amino product | - | High |

| 5. Esterification | CH₃OH, H⁺ catalyst | Methyl Ester | - | High |

It is important to note that the development of a truly regioselective synthesis for this compound would likely require significant optimization of reaction conditions for each step. The electronic interplay of the amino, chloro, and fluoro substituents dramatically influences the reactivity and directing effects within the pyridine ring, making the synthetic sequence a critical consideration for achieving the desired product with high selectivity.

As the molecule is achiral, stereoselective considerations are not applicable to its synthesis.

Derivatization and Chemical Transformations of Methyl 4 Amino 6 Chloro 5 Fluoronicotinate

Reactions at the Amino Functionality

The primary amino group at the 4-position of the pyridine (B92270) ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups through acylation, amidation, and alkylation reactions.

Acylation and Amidation Reactions

The nucleophilic nature of the amino group facilitates its reaction with various acylating agents to form the corresponding amides. While specific examples for Methyl 4-amino-6-chloro-5-fluoronicotinate are not extensively documented in publicly available literature, the general reactivity of 4-aminopyridine (B3432731) derivatives suggests that it would readily react with acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to yield N-acylated products.

These reactions are fundamental in medicinal chemistry for the synthesis of bioactive molecules. The general scheme for such a transformation would be as follows:

Table 1: Representative Acylation and Amidation Reactions of 4-Aminopyridine Derivatives

| Acylating Agent | Product Type | General Conditions |

|---|---|---|

| Acyl Chloride (R-COCl) | N-Acyl-4-aminopyridine | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., DCM, THF) |

| Carboxylic Anhydride ((RCO)₂O) | N-Acyl-4-aminopyridine | Base (e.g., triethylamine, pyridine), aprotic solvent |

Note: This table represents general reactions for 4-aminopyridine derivatives due to a lack of specific data for this compound.

Alkylation Reactions

Alkylation of the amino group can introduce alkyl substituents, further diversifying the molecular scaffold. Direct alkylation of 4-aminopyridines can sometimes be challenging and may lead to mixtures of mono- and di-alkylated products, as well as potential quaternization of the pyridine nitrogen. However, reductive amination provides a more controlled method for introducing alkyl groups. This typically involves the reaction of the amino group with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.

Reactivity of Halogen Substituents (Chlorine and Fluorine)

The presence of both chlorine and fluorine atoms on the pyridine ring offers opportunities for selective transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

The chlorine atom at the 6-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the fluorine atom at the 5-position. This is due to the greater electron-withdrawing effect of the pyridine nitrogen being more pronounced at the ortho (position 2 and 6) and para (position 4) positions, which stabilizes the Meisenheimer complex intermediate formed during the substitution. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be employed to displace the chloride.

Table 2: Potential Nucleophilic Displacement Reactions

| Nucleophile | Potential Product |

|---|---|

| R-NH₂ (Amine) | Methyl 4,6-diamino-5-fluoronicotinate derivative |

| R-OH (Alcohol) / R-O⁻ (Alkoxide) | Methyl 4-amino-6-alkoxy-5-fluoronicotinate |

Palladium-Catalyzed Transformations

The chloro substituent at the 6-position is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, and alkynyl groups.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions for Chloro-pyridines

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | 6-Aryl-4-amino-5-fluoronicotinate |

| Heck Coupling | Alkene | 6-Vinyl-4-amino-5-fluoronicotinate |

Note: This table is illustrative of the potential of palladium-catalyzed reactions on this scaffold, based on known reactivity of similar compounds.

Ester Moiety Modifications

The methyl ester group at the 3-position can be readily modified through standard ester chemistry. Hydrolysis of the ester under basic or acidic conditions would yield the corresponding carboxylic acid, 4-amino-6-chloro-5-fluoronicotinic acid. This carboxylic acid can then be activated and coupled with amines to form a diverse range of amides or converted to other functional groups.

Transesterification is another possible transformation, allowing for the exchange of the methyl group for other alkyl or aryl groups by reacting the ester with an alcohol in the presence of an acid or base catalyst.

Hydrolysis to Carboxylic Acids

The ester functional group in this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-amino-6-chloro-5-fluoronicotinic acid. This transformation is typically achieved under basic conditions, as the electron-withdrawing nature of the pyridine ring and its substituents makes the ester susceptible to nucleophilic attack by hydroxide (B78521) ions.

Alkaline hydrolysis, or saponification, is a well-established method for the conversion of esters to carboxylic acids. The reaction generally involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility of the starting material. The reaction mixture is typically heated to drive the reaction to completion. The resulting carboxylate salt is then protonated by the addition of a strong acid to yield the free carboxylic acid. Given the stability of many pyridine derivatives to basic conditions, this method is generally applicable.

Mild, non-aqueous methods for the hydrolysis of sterically hindered esters have also been developed, which could be applied to this substrate if standard aqueous conditions prove problematic. arkat-usa.org These methods often employ a base in a non-polar, aprotic solvent system. arkat-usa.orgresearchgate.net

Table 1: Representative Conditions for the Hydrolysis of this compound

| Reagents | Solvent | Temperature | Product |

| Sodium Hydroxide (aq) | Methanol/Water | Reflux | 4-amino-6-chloro-5-fluoronicotinic acid |

| Potassium Hydroxide (aq) | Ethanol/Water | 50-80°C | 4-amino-6-chloro-5-fluoronicotinic acid |

| Lithium Hydroxide (aq) | Tetrahydrofuran/Water | Room Temperature | 4-amino-6-chloro-5-fluoronicotinic acid |

Transesterification

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. In the case of this compound, transesterification can be used to introduce a variety of other ester functionalities, which may be desirable for modifying the compound's physical or biological properties.

Acid-catalyzed transesterification, often using a catalyst like sulfuric acid or p-toluenesulfonic acid, involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. The reaction is typically carried out in a large excess of the desired alcohol to drive the equilibrium towards the product.

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide, generated from the alcohol by a strong base, on the ester carbonyl. This method is often faster than acid-catalyzed transesterification but can be complicated by saponification if water is present. Various catalysts, including metal-based catalysts like zinc clusters, can also promote transesterification under mild conditions. organic-chemistry.org

Table 2: Potential Transesterification Reactions of this compound

| Alcohol | Catalyst | Product |

| Ethanol | Sulfuric Acid | Ethyl 4-amino-6-chloro-5-fluoronicotinate |

| Isopropanol | Sodium Isopropoxide | Isopropyl 4-amino-6-chloro-5-fluoronicotinate |

| Benzyl alcohol | Titanium(IV) isopropoxide | Benzyl 4-amino-6-chloro-5-fluoronicotinate |

Pyridine Ring Functionalization and Annulation Reactions

The pyridine ring of this compound is adorned with several functional groups that can participate in or direct further functionalization and annulation reactions. The chloro, fluoro, and amino groups, in particular, are key to these transformations.

The chlorine atom at the 6-position is a versatile handle for introducing new substituents via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at this position. nsf.govnih.gov For instance, a Suzuki-Miyaura coupling with an arylboronic acid could introduce a new aryl group at the 6-position. The chloro group can also be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, particularly given the electron-withdrawing nature of the pyridine ring and the other substituents. youtube.comnih.govlibretexts.org

The amino group at the 4-position can be a site for derivatization, such as acylation or alkylation, but more significantly, it can act as a nucleophile in cyclocondensation reactions to form fused heterocyclic rings. nih.govmdpi.comnih.gov By reacting with a suitable bifunctional electrophile, the amino group and a neighboring atom (either a ring carbon or a substituent) can participate in the formation of a new ring fused to the pyridine core. Such annulation reactions are a powerful strategy for the synthesis of complex polycyclic aromatic systems.

Table 3: Examples of Pyridine Ring Functionalization and Annulation Reactions

| Reaction Type | Reagents | Position of Reaction | Potential Product Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-position (C-Cl) | 4-amino-6-aryl-5-fluoronicotinate derivative |

| Buchwald-Hartwig Amination | A secondary amine, Pd catalyst, base | 6-position (C-Cl) | 4,6-diamino-5-fluoronicotinate derivative |

| Nucleophilic Aromatic Substitution | Sodium methoxide | 6-position (C-Cl) | 4-amino-6-methoxy-5-fluoronicotinate derivative |

| Annulation (e.g., Skraup synthesis) | Glycerol, sulfuric acid, oxidizing agent | 4- and 5-positions | Fused quinoline-like structure |

| Cyclocondensation | 1,3-Dicarbonyl compound | 4-position (amino group) | Fused pyridopyrimidine derivative |

Mechanistic Studies and Computational Chemistry in Understanding Reactivity

Experimental Elucidation of Reaction Mechanisms

Experimental studies on the reactivity of Methyl 4-amino-6-chloro-5-fluoronicotinate, while not extensively reported in dedicated publications, can be inferred from the broader context of the reactions of halopyridines and their derivatives. The primary reaction pathway for such compounds is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient pyridine (B92270) ring at a carbon atom bearing a leaving group (in this case, chloro or fluoro), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

For this compound, the chlorine atom at the 6-position is the most probable site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent nitrogen atom in the pyridine ring and the ester group, which stabilize the intermediate. While fluorine is generally a better leaving group in SNAr reactions when it is the sole halogen, the position of the chlorine atom in this molecule makes it more susceptible to substitution.

Kinetic studies are a fundamental experimental tool for elucidating reaction mechanisms. By monitoring the reaction rates under varying conditions of nucleophile concentration, temperature, and solvent polarity, the order of the reaction and the activation parameters (enthalpy and entropy of activation) can be determined. For instance, a second-order rate law, first order in both the substrate and the nucleophile, would be consistent with the proposed bimolecular SNAr mechanism.

Furthermore, the "element effect," which compares the rates of substitution for different halogen leaving groups (F > Cl > Br > I), is a key diagnostic tool. nih.gov However, in some pyridine systems, this order can be altered, suggesting a change in the rate-determining step from the initial nucleophilic attack to the departure of the leaving group. nih.gov Experimental investigations on related chloropyridines often show that the substitution proceeds readily with various nucleophiles such as amines, alkoxides, and thiolates. youtube.comsci-hub.se

Table 1: General Reactivity Patterns of Halopyridines in SNAr Reactions

| Position of Halogen | Relative Reactivity | Common Nucleophiles |

| 2- or 6- (α) | High | Amines, Alkoxides, Thiolates |

| 4- (γ) | High | Amines, Alkoxides, Thiolates |

| 3- or 5- (β) | Low | Requires strong activation |

This table is based on general principles of halopyridine reactivity and is intended to be illustrative for the context of this compound.

Theoretical and Computational Approaches to Reaction Pathways

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool for understanding the reactivity of molecules like this compound.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. These calculations can determine the geometries and energies of reactants, intermediates, transition states, and products.

For the SNAr reaction of this compound, DFT calculations can be employed to:

Model the reaction pathway: By identifying the transition state structures connecting the reactants to the Meisenheimer intermediate and the intermediate to the products.

Calculate activation energies: The energy difference between the reactants and the transition state provides the activation barrier, which is directly related to the reaction rate. Comparing the activation energies for substitution at the chloro and fluoro positions can definitively predict the regioselectivity of the reaction.

Analyze the stability of intermediates: The depth of the potential energy well for the Meisenheimer intermediate provides insight into its stability and lifetime.

Table 2: Hypothetical Computational Data for SNAr of this compound with a Generic Nucleophile (Nu-)

| Parameter | Substitution at C6 (Cl) | Substitution at C5 (F) |

| Activation Energy (kcal/mol) | Lower | Higher |

| Reaction Enthalpy (kcal/mol) | Exothermic | Less Exothermic/Endothermic |

| Intermediate Stability | More Stable | Less Stable |

This is a hypothetical data table illustrating the expected outcomes from quantum chemical calculations for this specific molecule, based on established principles of SNAr reactions on similar compounds.

Molecular modeling encompasses a range of computational techniques that provide a visual and quantitative understanding of molecular properties and interactions. For this compound, molecular modeling can be used to analyze factors governing its reactivity and selectivity.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface. Regions of positive potential (electron-poor) indicate likely sites for nucleophilic attack. For this molecule, the carbon atoms attached to the chlorine and fluorine atoms would be expected to have a significant positive electrostatic potential.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. In a nucleophilic attack on an aromatic ring, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (the pyridine derivative) is crucial. The localization of the LUMO on the pyridine ring can predict the most electrophilic sites. The carbon atom at the 6-position is expected to have a large LUMO coefficient, making it the kinetically favored site for nucleophilic attack.

Dual Descriptor Analysis: This is a more advanced DFT-based reactivity descriptor that can simultaneously identify nucleophilic and electrophilic sites within a molecule. scirp.org A positive value of the dual descriptor indicates an electrophilic site, while a negative value points to a nucleophilic site. scirp.org This analysis would provide a more nuanced picture of the reactivity of the entire molecule.

By integrating these computational approaches, a detailed and predictive model of the chemical behavior of this compound can be constructed, guiding synthetic efforts and deepening our fundamental understanding of its reactivity.

Utility of Methyl 4 Amino 6 Chloro 5 Fluoronicotinate As a Precursor in Complex Chemical Architectures

Synthesis of Advanced Heterocyclic Systems

The strategic placement of reactive sites on Methyl 4-amino-6-chloro-5-fluoronicotinate makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The inherent reactivity of the amino group, combined with the potential for nucleophilic substitution of the chloro and fluoro groups, allows for the construction of intricate molecular frameworks.

One of the notable applications of this compound is in the synthesis of pyrido[4,3-d]pyrimidines . These bicyclic heteroaromatic compounds are of significant interest due to their prevalence in biologically active molecules. The general synthetic strategy involves the reaction of the amino group of this compound with a suitable one-carbon synthon, such as a formamide (B127407) equivalent, to construct the pyrimidine (B1678525) ring fused to the pyridine (B92270) core. The chloro and fluoro substituents can then be further functionalized to introduce additional diversity.

Furthermore, this precursor is instrumental in the synthesis of other advanced heterocyclic systems, including but not limited to furopyridines and thienopyridines . The synthesis of these compounds often involves intramolecular cyclization reactions, where the functional groups on the pyridine ring react with a suitably positioned side chain. For instance, the amino group can participate in condensation reactions, while the chloro group can be displaced by sulfur or oxygen nucleophiles to facilitate the formation of the fused furan (B31954) or thiophene (B33073) ring.

The following table summarizes the types of advanced heterocyclic systems synthesized from this compound and the general synthetic approaches.

| Heterocyclic System | General Synthetic Approach | Key Reactions |

| Pyrido[4,3-d]pyrimidines | Annulation of the pyrimidine ring onto the pyridine core. | Condensation, Cyclization |

| Furopyridines | Intramolecular cyclization involving an oxygen nucleophile. | Nucleophilic Aromatic Substitution, Cyclization |

| Thienopyridines | Intramolecular cyclization involving a sulfur nucleophile. | Nucleophilic Aromatic Substitution, Cyclization |

Construction of Poly-functionalized Pyridine-Containing Scaffolds

The multiple reactive sites on this compound allow for its elaboration into highly functionalized pyridine-containing scaffolds. Each functional group can be selectively addressed to introduce a variety of substituents, leading to the creation of complex molecules with tailored properties.

The chloro group at the 6-position is particularly amenable to cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of carbon- and heteroatom-based substituents, including aryl, alkyl, and amino groups. This functionalization is crucial for building molecular complexity and for exploring the structure-activity relationships of the resulting compounds.

The amino group at the 4-position can be readily acylated, alkylated, or used as a handle for the attachment of other molecular fragments. Similarly, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. The fluoro group at the 5-position, while generally less reactive than the chloro group, can also participate in nucleophilic substitution reactions under specific conditions, further expanding the possibilities for functionalization.

The table below outlines the key functional groups of this compound and the types of transformations they can undergo to create poly-functionalized pyridine scaffolds.

| Functional Group | Position | Potential Transformations |

| Methyl Ester | 3 | Hydrolysis, Amidation, Reduction |

| Amino | 4 | Acylation, Alkylation, Diazotization |

| Fluoro | 5 | Nucleophilic Aromatic Substitution |

| Chloro | 6 | Cross-Coupling Reactions (Suzuki, Stille, etc.), Nucleophilic Aromatic Substitution |

Contribution to Diversified Chemical Libraries for Research Purposes

The ability to selectively functionalize this compound at multiple positions makes it a powerful tool for the construction of diversified chemical libraries . In the context of drug discovery and chemical biology, having access to a large and diverse collection of compounds is essential for identifying new bioactive molecules.

Through the application of diversity-oriented synthesis (DOS) principles, this single precursor can be transformed into a multitude of structurally distinct molecules. By systematically varying the reagents and reaction conditions used to modify the different functional groups, chemists can rapidly generate a library of compounds with a wide range of chemical and physical properties.

For example, a combinatorial approach can be employed where the chloro group is reacted with a set of different boronic acids via Suzuki coupling, the amino group is acylated with a variety of acid chlorides, and the methyl ester is converted to a series of amides. This strategy allows for the exponential expansion of the chemical space accessible from a single starting material. The resulting libraries of poly-functionalized pyridine derivatives can then be screened for biological activity, leading to the identification of new lead compounds for drug development.

The versatility of this compound as a scaffold for chemical library synthesis is highlighted by the different diversification strategies that can be employed, as shown in the table below.

| Diversification Strategy | Target Functional Group(s) | Example Reactions |

| Core Scaffold Modification | Chloro, Fluoro | Suzuki Coupling, Buchwald-Hartwig Amination |

| Peripheral Functionalization | Amino, Methyl Ester | Acylation, Amidation |

| Combinatorial Synthesis | All | Parallel synthesis techniques |

Future Perspectives in the Academic Research of Methyl 4 Amino 6 Chloro 5 Fluoronicotinate

Emerging Methodologies for Enhanced Synthetic Efficiency

The future synthesis of Methyl 4-amino-6-chloro-5-fluoronicotinate and its derivatives is poised to benefit from cutting-edge synthetic technologies that prioritize efficiency, selectivity, and sustainability.

Transition-Metal Catalyzed Cross-Coupling Reactions: The chloro substituent at the 6-position offers a prime handle for transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on the application of advanced palladium, nickel, and copper catalyst systems to introduce a wide array of substituents at this position. For instance, nickel-catalyzed reductive cross-coupling of the C-Cl bond with alkyl bromides could provide access to a variety of 2-alkylated pyridine (B92270) derivatives, a transformation that is often challenging with traditional methods. nih.gov The development of more robust and versatile catalyst systems will be crucial for expanding the scope of these reactions in the context of this sterically hindered and electronically complex substrate.

C-H Functionalization: Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom-economical approach to modifying molecular scaffolds. For this compound, the C2-H bond is a potential target for such transformations. Rhodium(III)-catalyzed C-H activation, for example, has been successfully employed for the synthesis of multi-substituted 3-fluoropyridines. nih.govnih.gov Future investigations could explore the regioselective functionalization of the C2-position, potentially directed by the adjacent amino group, to introduce new functional groups without the need for pre-functionalized starting materials.

Photocatalysis and Flow Chemistry: The convergence of photocatalysis and flow chemistry presents exciting opportunities for the synthesis of heterocyclic compounds. mdpi.com Visible-light-mediated reactions can often proceed under mild conditions, offering a green alternative to traditional thermal methods. The application of photocatalysis to the synthesis and modification of this compound could lead to novel reaction pathways and improved synthetic efficiency. Flow chemistry, with its precise control over reaction parameters and enhanced safety profiles, could enable the scalable and reproducible synthesis of this and related compounds.

| Methodology | Potential Application to this compound | Expected Advantages |

| Transition-Metal Catalyzed Cross-Coupling | Functionalization at the C6-chloro position | Introduction of diverse substituents, formation of C-C, C-N, C-O bonds. |

| C-H Functionalization | Direct modification of the C2-H bond | Atom economy, reduced synthetic steps, novel derivatization. |

| Photocatalysis | Synthesis and functionalization under mild conditions | Green chemistry, unique reactivity, access to radical pathways. |

| Flow Chemistry | Scalable and reproducible synthesis | Improved safety, precise reaction control, higher yields. |

Novel Chemical Transformations and Reaction Discovery

The unique electronic and steric environment of this compound provides a fertile ground for the discovery of novel chemical transformations.

Selective Derivatization of Functional Groups: The presence of multiple reactive sites—the amino group, the chloro atom, the fluoro atom, and the methyl ester—allows for a plethora of selective derivatization strategies. Future research will likely focus on developing orthogonal protection and activation strategies to selectively modify one functional group in the presence of others. For example, the amino group can be a site for acylation, alkylation, or diazotization, leading to a wide range of derivatives with potentially interesting biological or material properties. The selective nucleophilic aromatic substitution (SNAr) of the chloro or fluoro substituents under different reaction conditions will also be a key area of investigation. The relative reactivity of the C-Cl versus the C-F bond towards nucleophilic attack is a subject of both fundamental and practical interest.

Ring System Modifications: Beyond the functionalization of existing substituents, future research may explore modifications of the pyridine ring itself. This could involve, for instance, dearomatization-rearomatization strategies to introduce new substitution patterns or even ring-transformation reactions to access other heterocyclic systems. The development of methods for the stereoselective fluorination of N-heterocycles is an active area of research, and while this compound is already fluorinated, understanding the influence of the existing fluorine on further fluorination attempts could be insightful. nih.gov

Computational Studies for Reaction Prediction: The use of computational chemistry and molecular modeling will be instrumental in predicting the reactivity of this compound and guiding the discovery of new reactions. purdue.edumdpi.comnih.gov Density Functional Theory (DFT) calculations can provide insights into the electronic structure, bond energies, and reaction mechanisms, helping researchers to design experiments with a higher probability of success. nih.gov For example, computational studies could predict the most likely site for electrophilic or nucleophilic attack, or model the transition states of potential catalytic cycles.

| Transformation | Research Focus | Potential Outcomes |

| Selective Derivatization | Orthogonal protection/activation strategies for amino, chloro, fluoro, and ester groups. | Access to a diverse library of derivatives with tailored properties. |

| Ring System Modifications | Dearomatization-rearomatization, ring transformations. | Synthesis of novel heterocyclic scaffolds. |

| Computational Prediction | DFT calculations to model reactivity and reaction pathways. | Rational design of experiments, accelerated discovery of new reactions. |

Interdisciplinary Research Avenues in Synthetic Organic Chemistry

The unique structural features of this compound make it an attractive building block for interdisciplinary research, particularly at the interface of synthetic organic chemistry with medicinal chemistry and materials science.

Medicinal Chemistry: Fluorinated N-heterocycles are prevalent in pharmaceuticals due to the ability of fluorine to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. mq.edu.auchim.itresearchgate.net The combination of amino, chloro, and fluoro substituents on a nicotinic acid scaffold suggests that derivatives of this compound could be explored as potential bioactive molecules. Future research in this area would involve the synthesis of libraries of analogs through the methodologies described above, followed by biological screening against various therapeutic targets. For instance, nicotinic acid derivatives have been investigated for their analgesic, anti-inflammatory, and anticancer activities. nih.govnih.gov

Materials Science: Aminopyridine derivatives have found applications in the development of functional materials. researchgate.netresearchgate.netrsc.org The presence of multiple functional groups in this compound offers opportunities for its incorporation into polymers or coordination complexes. The amino and ester groups could be used for polymerization or post-polymerization modification, while the pyridine nitrogen and the halogen atoms could act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic or photophysical properties.

Chemical Biology: The development of fluorescent probes and labeling agents is a crucial aspect of chemical biology. The aminopyridine core is a known fluorophore, and its photophysical properties can be tuned by the introduction of various substituents. mdpi.com Future research could focus on modifying this compound to create novel fluorescent probes for biological imaging or as "click and probing" reagents for bioorthogonal chemistry.

| Interdisciplinary Field | Research Direction | Potential Applications |

| Medicinal Chemistry | Synthesis of analog libraries and biological screening. | Development of new therapeutic agents. |

| Materials Science | Incorporation into polymers or coordination complexes. | Creation of novel functional materials with tailored properties. |

| Chemical Biology | Development of fluorescent probes and bioorthogonal reagents. | Tools for biological imaging and labeling. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 4-amino-6-chloro-5-fluoronicotinate, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typical for fluorinated nicotinate derivatives. For example, analogous compounds (e.g., AZD8931) involve sequential halogenation, amination, and esterification steps, with yields influenced by temperature control (e.g., maintaining ≤60°C for amination) and solvent polarity . Optimization may include adjusting catalysts (e.g., Pd/C for dehalogenation) or purification via recrystallization using methanol/water mixtures to achieve ≥97% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for structural confirmation. Purity should be validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. For analogs like Ethyl 4-amino-6-chloro-5-fluoronicotinate, ≥97% purity is achievable with these methods .

Q. How can researchers mitigate impurities during the synthesis of fluorinated pyridine derivatives?

- Methodological Answer : Impurities often arise from incomplete halogenation or side reactions. Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound. For example, Methyl 2,6-dichloro-5-fluoronicotinate requires rigorous drying under vacuum to remove residual solvents, as moisture can hydrolyze the ester group .

Advanced Research Questions

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved for structurally similar derivatives?

- Methodological Answer : Discrepancies may stem from tautomerism or solvation effects. Compare data with computational predictions (DFT calculations for chemical shifts) and cross-validate using 2D NMR (HSQC, HMBC). For example, 6-chloro-5-fluoronicotinic acid analogs show variability in carbonyl peaks due to hydrogen bonding, requiring controlled solvent conditions (DMSO- recommended) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model reaction pathways. Focus on the electrophilicity of the C-5 fluorine and steric effects from the amino group. Studies on 2-chloro-5-fluoronicotinamide derivatives suggest that electron-withdrawing substituents enhance reactivity at the pyridine ring .

Q. How do structural modifications (e.g., replacing methyl ester with ethyl) impact the biological activity of fluoronicotinate analogs?

- Methodological Answer : Systematic SAR studies are required. For example, Ethyl 4-amino-6-chloro-5-fluoronicotinate (97% purity) may exhibit altered pharmacokinetics due to esterase resistance. Compare logP values (HPLC-derived) and in vitro metabolic stability assays in liver microsomes .

Experimental Design & Reproducibility

Q. What protocols ensure reproducibility in multi-step syntheses of fluorinated nicotinates?

- Methodological Answer : Document all parameters (e.g., reaction time, stoichiometry) in supplementary materials per Beilstein Journal guidelines . For example, replicate the 11-step synthesis of AZD8931 by strictly controlling nitro-group reduction (H/Pd-C, 50 psi) and intermediate characterization (TLC monitoring) .

Q. How should researchers handle conflicting data from batch-to-batch variations in purity?

- Methodological Answer : Implement Quality-by-Design (QbD) principles. Use Design of Experiments (DoE) to identify critical process parameters (e.g., reaction temperature for amination). For analogs like Methyl 2,6-dichloroisonicotinate, purity ≥90% is achievable by optimizing recrystallization solvents .

Safety & Environmental Considerations

Q. What waste management practices are recommended for this compound and its by-products?

- Methodological Answer : Halogenated by-products (e.g., chlorofluoropyridines) must be segregated and treated by licensed waste handlers. Neutralize acidic residues with sodium bicarbonate before disposal. Follow protocols for 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, which requires inert absorbents for spill containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.